molecular formula C29H51ClN2O3 B3044024 DL-Ppmp CAS No. 139889-53-5

DL-Ppmp

Cat. No.: B3044024
CAS No.: 139889-53-5
M. Wt: 511.2
InChI Key: ORVAUBQYJOFWFY-ZHESDOBJSA-N
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Biochemical Analysis

Biochemical Properties

DL-Ppmp plays a significant role in biochemical reactions, particularly in the metabolism of sphingolipids . It interacts with the enzyme glucosylceramide synthase, inhibiting its activity by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively . This interaction alters the production of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and intracellular trafficking .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of glycosphingolipids, which in turn affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increase autophagy flux in primary mouse neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of glucosylceramide synthase, this compound binds to the enzyme and prevents it from synthesizing glycosphingolipids . This action disrupts the normal metabolic pathways of the cell, leading to changes in cell signaling and gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosphingolipid biosynthesis. It interacts with the enzyme glucosylceramide synthase, inhibiting its activity and thereby disrupting the production of glycosphingolipids .

Preparation Methods

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving the compound in a suitable solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting product is then purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAUBQYJOFWFY-ZHESDOBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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